2,3-Butanediol

説明

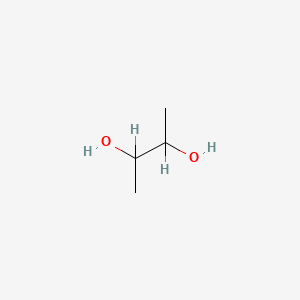

Structure

3D Structure

特性

IUPAC Name |

butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 2,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34439-75-3 | |

| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041321 | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.045 at 20 °C/20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.243 mm Hg at 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless, crystalline solid or liquid | |

CAS No. |

513-85-9, 35007-63-7 | |

| Record name | 2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC249246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,3-Butanediol stereoisomers and their properties

An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol for Researchers and Drug Development Professionals

Introduction

This compound (2,3-BDO) is a vicinal diol with the chemical formula C4H10O2. It is a chiral molecule that exists as three distinct stereoisomers: two enantiomers, (2R,3R)-(-)-2,3-butanediol and (2S,3S)-(+)-2,3-butanediol, and a meso compound, (2R,3S)-2,3-butanediol.[1][2] These stereoisomers, while possessing the same chemical formula and connectivity, exhibit unique three-dimensional arrangements of their atoms, which in turn leads to differences in their physicochemical and biological properties. The stereochemistry of 2,3-BDO is of significant interest in various fields, including the production of polymers and pesticides, and as a chiral building block in the synthesis of pharmaceuticals.[2][3][4] For researchers and professionals in drug development, understanding the distinct properties and biological activities of each stereoisomer is crucial for leveraging them as chiral synthons or for investigating their potential pharmacological effects. This guide provides a comprehensive overview of the properties, synthesis, analysis, and biological relevance of this compound stereoisomers.

Physicochemical Properties of this compound Stereoisomers

The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of this compound give rise to different physical and chemical properties. A summary of these properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol | Mixture of Isomers |

| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 | 513-85-9 |

| Molecular Formula | C4H10O2 | C4H10O2 | C4H10O2 | C4H10O2 |

| Molar Mass ( g/mol ) | 90.12 | 90.12 | 90.12 | 90.12 |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | Viscous colorless liquid or hygroscopic solid | Colorless liquid |

| Melting Point (°C) | 19.7 | 20 | 32-34 | 19 |

| Boiling Point (°C) | 179-180 | 179-182 | 183-184 | 177 |

| Density (g/mL) | ~0.988 at 25°C | ~0.987 at 25°C | ~0.99 at 25°C | ~0.987 |

| Refractive Index (n20/D) | ~1.432-1.434 | ~1.433 | ~1.4348 | ~1.4366 |

| Specific Rotation ([α]20/D) | -13° (neat) | +13° (neat) | 0° | Variable |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible |

Table 2: Safety and Handling Data of this compound (General)

| Property | Value |

| Flash Point (°C) | 85 |

| Autoignition Temperature (°C) | 402 |

| Oral LD50 (rat) | 5462 mg/kg |

Biological Synthesis and Signaling Pathways

This compound is a natural product of microbial fermentation, particularly in various species of bacteria and yeast.[5] The biosynthesis pathway typically starts from pyruvate, a key intermediate in glycolysis. The stereochemical outcome of the fermentation is dependent on the specific enzymes, namely butanediol dehydrogenases (BDHs), present in the microorganism.[6][7]

The general microbial synthesis pathway is as follows:

-

Two molecules of pyruvate are condensed to form α-acetolactate, catalyzed by α-acetolactate synthase.

-

α-acetolactate is then decarboxylated to acetoin by α-acetolactate decarboxylase.

-

Finally, acetoin is reduced to this compound by a stereospecific butanediol dehydrogenase, which determines the isomeric form of the final product.[1]

Microbial biosynthesis pathway of this compound stereoisomers from pyruvate.

While this compound is a product of microbial metabolism, its stereoisomers have been shown to act as signaling molecules, particularly in plant biology. Research has demonstrated that specific stereoisomers of this compound can elicit systemic defense responses in plants against viral pathogens by inducing the expression of defense-related genes in the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling pathways.[8] Notably, the (2R,3R) and meso isomers were found to be more effective than the (2S,3S) isomer in inducing these defense mechanisms.[8] This stereospecific activity highlights the potential for these molecules to interact with specific biological receptors, a concept of high relevance in drug development.

Elicitation of plant defense signaling pathways by this compound stereoisomers.

Experimental Protocols

Protocol 1: Microbial Production and Purification of this compound

This protocol provides a general workflow for the production of this compound using a suitable microbial strain (e.g., Klebsiella pneumoniae, Bacillus subtilis) and subsequent purification from the fermentation broth.

1. Fermentation:

- Prepare a suitable fermentation medium containing a carbon source (e.g., glucose, glycerol), nitrogen source, salts, and trace elements.

- Inoculate the sterile medium with a seed culture of the selected microorganism.

- Carry out the fermentation in a bioreactor under controlled conditions of temperature, pH, and aeration. The specific conditions will depend on the chosen microorganism.

- Monitor the consumption of the carbon source and the production of this compound over time using methods like HPLC.

2. Cell Removal:

- After fermentation, harvest the broth and centrifuge at high speed (e.g., 8000 x g for 15 minutes) to pellet the microbial cells.

- Collect the supernatant, which contains the this compound.

3. Purification:

- Due to the high boiling point and hydrophilicity of this compound, purification from the aqueous broth can be challenging.

- Solvent Extraction: Use a suitable organic solvent (e.g., ethyl acetate) to extract this compound from the supernatant. Multiple extraction steps may be necessary to achieve a good recovery.

- Distillation: After extraction, the solvent can be removed by evaporation, and the crude this compound can be further purified by vacuum distillation.

Start [label="Microbial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Fermentation [label="Fermentation\nin Bioreactor"];

Centrifugation [label="Centrifugation"];

Supernatant [label="Supernatant\n(contains 2,3-BDO)"];

Solvent_Extraction [label="Solvent Extraction"];

Distillation [label="Vacuum\nDistillation"];

End [label="Purified\n2,3-BDO Mixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Fermentation;

Fermentation -> Centrifugation;

Centrifugation -> Supernatant;

Supernatant -> Solvent_Extraction;

Solvent_Extraction -> Distillation;

Distillation -> End;

}

Workflow for microbial production and purification of this compound.

Protocol 2: Chiral Separation and Quantification by Gas Chromatography (GC)

This protocol outlines a method for the separation and quantification of the three stereoisomers of this compound using gas chromatography with a chiral column.[9]

1. Sample Preparation:

- For aqueous samples such as fermentation broth or wine, a liquid-liquid extraction is necessary.

- To 5 mL of the sample, add an internal standard (e.g., 1,3-butanediol).

- Extract the diols with 10 mL of a solvent mixture, such as ethyl acetate and methanol (4:1 v/v), by vigorous shaking.

- Centrifuge to separate the phases and collect the organic layer.

- The extract may be further purified using solid-phase extraction (SPE) with a graphitized carbon black column.

- Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate).

2. GC Analysis:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

- Column: A chiral capillary column, such as a CP-Chirasil-DEX CB.

- Carrier Gas: Hydrogen or Helium.

- Temperature Program: An example program could be: initial temperature of 40°C held for 1 minute, then ramped to 230°C at a rate of 2°C/minute.

- Injector and Detector Temperature: 250°C.

- Injection Volume: 1 µL.

3. Quantification:

- Prepare calibration curves for each stereoisomer using certified standards.

- Identify the peaks corresponding to each isomer based on their retention times.

- Quantify the concentration of each isomer in the sample by comparing their peak areas to the calibration curves.

Protocol 3: Enzymatic Assay for this compound Detection

This protocol describes a rapid and sensitive enzymatic assay for the detection of this compound.[10][11][12]

1. Principle:

- The assay is based on the oxidation of this compound to acetoin by a specific this compound dehydrogenase (BDH), with the concomitant reduction of a cofactor (e.g., NADP+ to NADPH).

- The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the concentration of this compound.

2. Reagents:

- Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).

- NADP+ solution.

- Purified this compound dehydrogenase (e.g., from Clostridium ljungdahlii).

- Sample containing this compound.

- Standard solutions of this compound for calibration.

3. Procedure:

- In a 96-well microplate or a cuvette, mix the buffer, NADP+ solution, and the sample.

- Initiate the reaction by adding the BDH enzyme.

- Incubate at a controlled temperature (e.g., 37°C).

- Measure the change in absorbance at 340 nm over time using a spectrophotometer.

- Determine the concentration of this compound in the sample by comparing the rate of NADPH formation to a standard curve.

Conclusion

The stereoisomers of this compound represent a fascinating class of molecules with distinct properties and biological activities. For researchers in the life sciences and drug development, the stereospecific interactions of these compounds with biological systems, as exemplified by the induction of plant defense pathways, underscore the importance of chirality in molecular recognition and signaling. Furthermore, their utility as chiral building blocks for the synthesis of complex molecules makes them valuable tools in medicinal chemistry. The methods for their production, separation, and analysis outlined in this guide provide a foundation for further research and application of these versatile stereoisomers.

References

- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial production of this compound for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes and pathways in microbial production of this compound and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of microbial production of acetoin and this compound optical isomers and substrate specificity of butanediol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoisomers of the Bacterial Volatile Compound this compound Differently Elicit Systemic Defense Responses of Pepper against Multiple Viruses in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A rapid and sensitive enzymatic assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Producers of 2,3-Butanediol in Bacteria and Yeast

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3-Butanediol (2,3-BDO) is a high-value platform chemical with extensive applications in the chemical, pharmaceutical, and agricultural industries.[1][2] Its microbial production offers a sustainable and environmentally benign alternative to traditional petrochemical synthesis.[1][2] This technical guide provides an in-depth overview of the natural bacterial and yeast producers of 2,3-BDO, detailing their metabolic pathways, quantitative production capabilities, and the experimental protocols essential for their study and exploitation.

Natural Producers of this compound

A diverse range of microorganisms, particularly bacteria, naturally produce this compound through mixed-acid fermentation. In these organisms, 2,3-BDO synthesis serves critical physiological roles, such as preventing intracellular acidification from acidic byproducts, regulating the NADH/NAD+ ratio, and serving as a carbon storage compound.[1][3]

Bacterial Producers

Bacteria are the most prominent natural producers of 2,3-BDO, with several genera known for their high yields and productivity. Key producers belong to the genera Klebsiella, Enterobacter, Bacillus, and Serratia.[1][4]

-

Klebsiella : Species such as Klebsiella pneumoniae and Klebsiella oxytoca are among the most potent 2,3-BDO producers, capable of utilizing a wide variety of sugars and achieving very high titers, in some cases up to 150 g/L in optimized fed-batch fermentations.[4][5][6][7]

-

Enterobacter : Strains like Enterobacter aerogenes and Enterobacter cloacae are also efficient producers.[4][8]

-

Bacillus : Various Bacillus species, including Bacillus subtilis, Bacillus amyloliquefaciens, Bacillus licheniformis, and Bacillus vallismortis, are notable for their ability to produce 2,3-BDO.[8][9][10] Paenibacillus polymyxa is particularly interesting as it can produce the pure levo- (D-(-)-) form of 2,3-BDO, which has applications as an antifreeze agent.[4]

-

Serratia : Serratia marcescens is another well-documented producer in the Enterobacteriaceae family.[8][9]

-

Clostridium : Certain acetogenic species like Clostridium autoethanogenum and Clostridium ljungdahlii can produce 2,3-BDO from waste gases such as carbon monoxide, presenting an alternative route from non-sugar feedstocks.[9]

Yeast Producers

While bacteria are the primary natural producers, the non-pathogenic yeast Saccharomyces cerevisiae is a highly studied microorganism for 2,3-BDO production due to its industrial robustness and genetic tractability.[11] However, wild-type S. cerevisiae produces only minute amounts of 2,3-BDO.[11][12] Significant production in yeast has been achieved almost exclusively through metabolic engineering, often by introducing the more efficient bacterial synthesis pathway.[11][13][14] Engineered strains have demonstrated remarkable production capabilities, in some cases surpassing those of natural bacterial producers.[15]

Metabolic Pathways for this compound Synthesis

The biosynthesis of 2,3-BDO originates from pyruvate, a central intermediate in glycolysis.

Bacterial this compound Pathway

In bacteria, the synthesis of 2,3-BDO is a three-step enzymatic process that constitutes the core of the butanediol fermentation pathway.[3][5]

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate. This enzyme is a key control point of the pathway. In Klebsiella, this enzyme is encoded by the budB gene.[3]

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin. This step is catalyzed by an enzyme encoded by the budA gene in Klebsiella.[3]

-

Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR): In the final, NADH-dependent step, acetoin is reduced to this compound. This reaction is catalyzed by butanediol dehydrogenase, encoded by the budC gene.[3][16]

Native and Engineered Yeast Pathways

S. cerevisiae possesses native pathways for 2,3-BDO synthesis, but they are significantly less efficient than the bacterial route.[11] The primary strategy for enhancing production involves heterologously expressing the bacterial pathway genes (alsS, alsD from Bacillus subtilis, and bdhA or budC) in the yeast cytosol.[5][13][14] This creates a direct, high-flux pathway from pyruvate. A major challenge in engineered yeast is the accumulation of excess NADH from the BDH reaction, which can lead to increased glycerol production to maintain redox balance.[13] Therefore, further engineering often involves deleting or downregulating glycerol synthesis genes (e.g., GPD1, GPD2) and deleting competing pathways like ethanol production by removing pyruvate decarboxylase (PDC) genes.[5][11][13]

Quantitative Production Data

The following tables summarize the production metrics for various natural and engineered bacterial and yeast strains under different fermentation conditions.

Table 1: Quantitative this compound Production in Bacteria

| Microorganism | Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Klebsiella oxytoca | FMCC-197 | Sucrose/Molasses | Fed-Batch | ≈115 | 0.40 | 1.80 | [4] |

| Klebsiella oxytoca | M1 (Engineered) | Glucose | Fed-Batch | 142.5 | 0.42 | 1.47 | [7] |

| Klebsiella pneumoniae | Wild-type | Glucose | Fed-Batch | ≈150 | - | 3.95 | [6][17] |

| Bacillus vallismortis | B-14891 | Glucose | Batch | 60.4 | - | - | [10] |

| Bacillus subtilis | GD5 | Sucrose | Fed-Batch | 42.31 | 0.52 | 0.33 | [18] |

| Enterobacter ludwigii | FMCC-204 | Crude Glycerol | Batch | 3.7 | - | - | [19] |

Table 2: Quantitative this compound Production in Engineered Yeast (S. cerevisiae)

| Strain | Key Genetic Modifications | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| HGS50 | pdc-, alsS/alsD/bdhA, GPD1/2 down | Glucose | Batch | 121.04 | 0.48 | 1.57 | [13][14] |

| HGS37 | pdc-, alsS/alsD/bdhA, NoxE | Glucose | Batch | 130.64 | - | 1.58 | [13][14] |

| BD4 | pdc- (evolved), alsS/alsD/BDH1 | Glucose | Fed-Batch | 96.2 | 0.28 | - | [20][21] |

| YHI030 | pdc-, als/aldc (L. plantarum/L. lactis) | Glucose | Batch | 81.0 | - | - | [12] |

| YMS106 | YHI030 base, RIM15 deletion | Glucose | Batch | 5.9 (66.4 mM) | 0.35 | 0.69 mmol/L·h | [22][23] |

| Δadh1 Δadh3 Δadh5 | alsS/alsD/bdhA | Glucose | Batch | 2.29 | 0.113 | - | [11] |

Experimental Protocols

Detailed and reliable experimental methods are crucial for screening, optimizing, and quantifying 2,3-BDO production.

Protocol for Quantification of this compound and Related Metabolites

The most common methods for quantifying 2,3-BDO are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[24][25]

Method: High-Performance Liquid Chromatography (HPLC)

This protocol is for the simultaneous quantification of 2,3-BDO, acetoin, glycerol, and ethanol.[26]

-

Sample Preparation:

-

Collect 1 mL of fermentation broth.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

-

-

Instrumentation and Conditions:

-

Chromatograph: HPLC system equipped with a Refractive Index (RI) detector.

-

Column: Aminex HPX-87H column (or similar ion-exchange column).

-

Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60-65 °C.

-

Detector Temperature: 40-50 °C.

-

-

Quantification:

-

Prepare standard solutions of meso-2,3-butanediol, (S,S)- or (R,R)-2,3-butanediol, glycerol, acetoin, and ethanol of known concentrations (e.g., 0.1 to 10 g/L).[26]

-

Generate a standard curve for each analyte by plotting peak area against concentration.

-

Calculate the concentration of each analyte in the samples by interpolating their peak areas on the respective standard curves.

-

Alternative Method: Enzymatic Assay

For high-throughput screening, a more rapid enzymatic assay can be used. This method measures the reduction of NADP+ by this compound dehydrogenase. It is significantly more sensitive than HPLC, capable of detecting concentrations as low as 0.01 mM.[24]

Protocol for Fed-Batch Fermentation of K. oxytoca

This generalized protocol is based on methods used to achieve high-titer 2,3-BDO production.[4][7]

-

Seed Culture Preparation:

-

Inoculate a single colony of K. oxytoca into 50 mL of seed medium (e.g., Luria-Bertani broth) in a 250 mL flask.

-

Incubate at 37 °C with shaking at 200 rpm for 12-16 hours.

-

-

Bioreactor Setup and Batch Phase:

-

Prepare the fermentation medium (e.g., containing glucose/sucrose ~100 g/L, yeast extract, peptone, and mineral salts) in a sterilized bioreactor (e.g., 5 L scale).

-

Inoculate the bioreactor with the seed culture (5-10% v/v).

-

Control conditions:

-

Temperature: 37 °C.

-

pH: Maintain at ~6.0 using automated addition of a neutralizing agent like NaOH or NH₄OH.[7]

-

Agitation: Start at 300-400 rpm.

-

Aeration: Supply filtered air at ~1.5 vvm (volume of air per volume of medium per minute). Dissolved oxygen (DO) is a critical parameter.

-

-

-

Fed-Batch Phase:

-

Monitor the concentration of the primary carbon source (e.g., glucose) using offline measurements (HPLC) or an online sensor.

-

When the initial carbon source is nearly depleted (e.g., drops below 20 g/L), begin feeding a highly concentrated sterile solution of the carbon source (e.g., 600-700 g/L glucose or sucrose).

-

The feeding rate should be adjusted to maintain the substrate concentration at a low but non-limiting level to avoid overflow metabolism and cell stress.

-

Continue the fed-batch cultivation for 60-100 hours, periodically taking samples for analysis of cell density (OD₆₀₀) and metabolite concentrations.

-

Conclusion

Bacteria, especially from the genera Klebsiella and Bacillus, are potent natural producers of this compound. While Saccharomyces cerevisiae produces negligible amounts naturally, its industrial relevance has made it a prime target for metabolic engineering. By introducing heterologous bacterial pathways and optimizing cellular metabolism, engineered yeast strains have achieved 2,3-BDO titers and yields that are competitive for industrial-scale production. The continued advancement in synthetic biology and fermentation technology promises to further enhance the efficiency and economic viability of microbial 2,3-BDO production, solidifying its role as a key bio-based platform chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial production of this compound for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of novel bacteria for the this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of this compound in Saccharomyces cerevisiae by in silico aided metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improvement of ethanol and this compound production in Saccharomyces cerevisiae by ATP wasting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of an industrial yeast strain for efficient production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Construction of yeast with extremely high this compound tolerance by introducing point and structural mutations and partial elucidation of the mechanism of this compound tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Screening of New Industrially Important Bacterial Strains for 1,3-Propanediol, this compound and Ethanol Production through Biodiesel-Derived Glycerol Fermentations - ProQuest [proquest.com]

- 20. Production of this compound by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Improved this compound Production Rate of Metabolically Engineered Saccharomyces cerevisiae by Deletion of RIM15 and Activation of Pyruvate Consumption Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. longdom.org [longdom.org]

- 26. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]

Screening and Isolation of Novel 2,3-BDO Producing Microorganisms

An In-depth Technical Guide on the Discovery of Novel Microorganisms for 2,3-Butanediol Production

For Researchers, Scientists, and Drug Development Professionals

The burgeoning bio-economy has spurred a significant interest in the microbial production of platform chemicals from renewable feedstocks. Among these, this compound (2,3-BDO) stands out as a versatile molecule with wide-ranging applications in the chemical, pharmaceutical, and agricultural sectors. Its utility as a precursor for synthetic rubber, a high-octane fuel additive, and an antifreeze agent underscores the importance of developing efficient and sustainable production methods. This technical guide delves into the core aspects of discovering and engineering novel microorganisms for high-yield 2,3-BDO production, providing a comprehensive overview of screening strategies, metabolic pathways, and key performance data.

The quest for novel microbial catalysts for 2,3-BDO production often begins with the exploration of diverse environmental niches. The ability to produce 2,3-BDO is distributed across various bacterial genera, including Klebsiella, Enterobacter, Bacillus, and Serratia.[1] The "generally regarded as safe" (GRAS) status of some species, particularly within the Bacillus genus, makes them highly desirable for industrial applications.[2]

Experimental Protocol: Screening and Isolation

A typical workflow for the isolation and screening of 2,3-BDO producers involves several key steps:

-

Sample Collection: Soil, compost, and industrial waste streams are common sources for isolating robust microbial candidates.

-

Enrichment and Isolation:

-

For spore-forming bacteria like Bacillus, heat treatment of the sample (e.g., 80°C) can be employed to eliminate non-spore-forming organisms.[3]

-

Enrichment cultures are established in a medium containing a suitable carbon source (e.g., glucose, sucrose, or glycerol) under microaerobic or anaerobic conditions, which favor 2,3-BDO production.

-

Individual colonies are then isolated by plating on solid media.[3]

-

-

Primary Screening: Isolated strains are cultivated in small-scale cultures (e.g., 96-deep-well plates) to assess their ability to produce 2,3-BDO.[3] The Voges-Proskauer (VP) test, which detects the precursor acetoin, can be used as a rapid colorimetric screening method.

-

Secondary Screening and Quantification: Promising candidates from the primary screen are further evaluated in shake flask or small-scale fermenters. The concentration of 2,3-BDO and byproducts in the culture broth is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Strain Identification: The most promising strains are identified using molecular techniques, typically by sequencing the 16S rRNA gene.

Metabolic Pathways for this compound Synthesis

In most bacteria, the synthesis of 2,3-BDO from glucose proceeds through the central glycolytic pathway to pyruvate. Pyruvate is then channeled into the 2,3-BDO pathway, which involves three key enzymatic steps.[4]

-

α-Acetolactate Synthase (ALS): Condenses two molecules of pyruvate to form α-acetolactate.

-

α-Acetolactate Decarboxylase (ALDC): Decarboxylates α-acetolactate to produce acetoin.

-

Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR): Reduces acetoin to this compound. This reaction is reversible.[4][5]

The genes encoding these enzymes are often organized in an operon, for example, the budABC operon in Klebsiella.[4] The stereoisomeric form of the produced 2,3-BDO (levo-, dextro-, or meso-) is determined by the specific type of butanediol dehydrogenase present in the microorganism.[1][6]

Performance of Novel and Engineered Microorganisms

The economic viability of microbial 2,3-BDO production hinges on achieving high titers, yields, and productivities. The following tables summarize the performance of several recently discovered and engineered microorganisms.

Table 1: 2,3-BDO Production by Novel Wild-Type Isolates

| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Bacillus vallismortis B-14891 | Glucose | 60.4 | - | - | [7] |

| Bacillus atrophaeus NRS-213 | Glucose | - | - | - | [7] |

| Bacillus mojavensis B-14698 | Glucose | - | - | - | [7] |

| Klebsiella oxytoca FMCC-197 | Sucrose and Molasses | ~115 | 0.40 | 1.80 | [1] |

| Klebsiella pneumoniae G31 | Glycerol | 49.2 | - | - | [8] |

Table 2: 2,3-BDO Production by Engineered Strains

| Microorganism | Genetic Modification | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella oxytoca M1 | Overexpression of acetoin reductase (budC) | Glucose | 142.5 | 0.42 | 1.47 | [5] |

| Bacillus subtilis | Engineered bdhA expression | Glucose | 6.1 | - | 0.4 | [9] |

| Bacillus amyloliquefaciens | Engineered cofactor regeneration | Glycerol | 102.3 | 0.44 | 1.16 | [10] |

| Klebsiella pneumoniae | Overexpression of budA and budB | Glucose | 101.53 | - | 2.54 | [11] |

Key Experimental Protocols

Fed-Batch Fermentation for High-Titer 2,3-BDO Production

Fed-batch cultivation is a widely used strategy to achieve high cell densities and product titers by alleviating substrate inhibition and catabolite repression.

-

Inoculum Preparation: A seed culture is prepared by inoculating a single colony into a suitable growth medium and incubating until the mid-exponential phase.

-

Batch Phase: The fermenter, containing the production medium, is inoculated with the seed culture. The batch phase proceeds until the initial carbon source is nearly depleted.

-

Fed-Batch Phase: A concentrated feeding solution containing the carbon source and other essential nutrients is fed into the fermenter at a controlled rate to maintain the substrate concentration at a desired level.

-

Process Control: Key parameters such as pH, temperature, and dissolved oxygen are continuously monitored and controlled. For instance, pH is often maintained between 5.0 and 6.5 for optimal 2,3-BDO production.[12] Dissolved oxygen is a critical parameter, with microaerobic conditions generally favoring 2,3-BDO synthesis.

-

Sampling and Analysis: Samples are withdrawn periodically to determine cell growth (optical density), substrate consumption, and product formation (HPLC/GC).

Genetic Engineering for Enhanced 2,3-BDO Production

Metabolic engineering strategies are employed to enhance the metabolic flux towards 2,3-BDO and reduce the formation of byproducts.

-

Gene Overexpression:

-

Target Genes: The genes encoding the key enzymes of the 2,3-BDO pathway (als, aldc, bdh) are common targets for overexpression.[11]

-

Cloning and Transformation: The target gene is cloned into an appropriate expression vector under the control of a strong promoter. The resulting plasmid is then introduced into the host microorganism.[5]

-

-

Gene Knockout:

-

Target Genes: Genes responsible for the synthesis of major byproducts, such as lactate dehydrogenase (ldhA) and acetate kinase (ackA), are often targeted for deletion to redirect carbon flux towards 2,3-BDO.

-

Methodology: Gene knockouts are typically achieved through homologous recombination-based techniques.

-

-

Cofactor Engineering:

-

The reduction of acetoin to 2,3-BDO is an NADH-dependent reaction. Strategies to enhance the intracellular availability of NADH, such as overexpressing NADH regeneration pathways, can improve 2,3-BDO production.[10]

-

Conclusion

The discovery and development of novel microorganisms for this compound production are pivotal for establishing a sustainable bio-based economy. This guide has outlined the key methodologies for screening and isolating new microbial producers, elucidated the core metabolic pathways, and presented a comparative analysis of the performance of various wild-type and engineered strains. The provided experimental protocols offer a foundational framework for researchers to embark on their own investigations in this exciting and rapidly advancing field. Future efforts will likely focus on the exploration of extremophiles for robust industrial processes, the utilization of lignocellulosic biomass and other low-cost feedstocks, and the application of advanced synthetic biology tools for the fine-tuning of metabolic pathways to achieve theoretical yields of 2,3-BDO.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes and pathways in microbial production of this compound and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of novel bacteria for the this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High production of this compound from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced production of this compound by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced this compound production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

The Genetic Blueprint of 2,3-Butanediol Production in Klebsiella pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic and molecular underpinnings of 2,3-butanediol (2,3-BDO) biosynthesis in Klebsiella pneumoniae. As a microorganism capable of producing high titers of this valuable platform chemical, understanding its metabolic pathways, genetic regulation, and the enzymes that govern this process is critical for academic research and industrial strain development. This document details the core biosynthetic pathway, its genetic organization, regulatory mechanisms, and provides key quantitative data and experimental protocols.

The Core Biosynthetic Pathway: From Pyruvate to this compound

The central pathway for 2,3-BDO synthesis in Klebsiella pneumoniae is a three-step enzymatic conversion of pyruvate, a key intermediate of glycolysis. This pathway is primarily active under fermentative conditions and serves as a mechanism to prevent over-acidification of the cytoplasm and to regenerate NAD+.

The synthesis of this compound from pyruvate involves three main enzymatic reactions[1]:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form one molecule of α-acetolactate. This reaction is catalyzed by α-acetolactate synthase, a thiamine diphosphate (ThDP)-dependent enzyme[1][2].

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is then decarboxylated to produce acetoin[1].

-

This compound Dehydrogenase (BDH): Finally, acetoin is reduced to this compound in an NADH-dependent reaction, which also serves to regenerate NAD+[1][3].

Klebsiella pneumoniae can produce three stereoisomers of 2,3-BDO: meso-2,3-BDO, 2S,3S-butanediol, and 2R,3R-butanediol. The formation of these different isomers is dependent on the stereospecificity of the butanediol dehydrogenases. While the primary BDH (BudC) is crucial for meso- and 2S,3S-BDO, another enzyme, glycerol dehydrogenase (encoded by dhaD), has been shown to be responsible for the synthesis of 2R,3R-butanediol from R-acetoin[4][5].

References

- 1. Production of the Food Enzyme Acetolactate Decarboxylase (ALDC) from Bacillus subtilis ICA 56 Using Agro-Industrial Residues as Feedstock [mdpi.com]

- 2. The crystal structures of Klebsiella pneumoniae acetolactate synthase with enzyme-bound cofactor and with an unusual intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

The Central Role of Acetoin as a Precursor in 2,3-Butanediol Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of acetoin as a direct precursor in the microbial fermentation of 2,3-butanediol (2,3-BDO). We will delve into the core biochemical pathways, enzymatic catalysis, regulatory mechanisms, and experimental methodologies pertinent to this significant bioproduction process. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in metabolic engineering, bioprocess optimization, and the development of bio-based chemicals and pharmaceuticals.

The Biochemical Nexus: From Pyruvate to this compound via Acetoin

The microbial synthesis of this compound is a key branch of mixed-acid fermentation, providing a mechanism for regenerating NAD+ and preventing excessive acidification of the cellular environment.[1] The pathway typically originates from pyruvate, a central metabolite derived from glycolysis. The conversion of pyruvate to 2,3-BDO proceeds through a three-step enzymatic cascade, with acetoin serving as the critical intermediate.[2]

The key enzymatic steps are:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate, with the release of a carbon dioxide molecule.[2][3]

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.[2][3]

-

This compound Dehydrogenase (BDH) / Acetoin Reductase (AR): Acetoin is reduced to this compound. This final step is crucial as it involves the oxidation of NADH to NAD+, thus helping to maintain the cellular redox balance.[2][4]

This pathway is not unidirectional; the conversion of acetoin to this compound is reversible, catalyzed by the same enzyme, BDH/AR.[1][4] The direction of the reaction is influenced by several factors, including pH and the intracellular NADH/NAD+ ratio.[1][4]

Quantitative Data on Acetoin and this compound Production

The efficiency of converting acetoin to this compound and the overall yield of these products vary significantly among different microorganisms and are heavily influenced by fermentation conditions and genetic modifications. The following tables summarize key quantitative data from various studies.

Table 1: Microbial Production of Acetoin

| Microorganism | Fermentation Type | Key Conditions | Acetoin Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Bacillus subtilis SF4-3 | Fed-batch | 150 g/L glucose | 48.9 | 0.33 (79.9% of theoretical) | - | [1] |

| Bacillus subtilis DL01 | Fed-batch | 210 g/L glucose | 76.0 | 0.421 | 1.0 | [1] |

| Engineered Bacillus subtilis | Fed-batch | Mixed sugars | 62.2 | - | - | [1] |

| Engineered Bacillus licheniformis WX-02ΔbudCΔacoR | Fed-batch | - | 78.79 (from 110.04 g/L 2,3-BDO) | - | - | [1] |

| Geobacillus sp. XT15 | Batch | pH 8.0, 20 g/L glucose | 8.0 | 0.40 (82% of theoretical) | - | [5] |

| Gluconobacter oxydans DSM 2003 | Fed-batch Bioconversion | Initial 40 g/L 2,3-BDO | 89.2 | 0.91 (mol/mol) | 1.24 | [6] |

Table 2: Microbial Production of this compound

| Microorganism | Fermentation Type | Key Conditions | 2,3-BDO Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Engineered Bacillus subtilis | Fed-batch | - | 132.9 | - | - | [1] |

| Bacillus licheniformis | Fed-batch | Two-stage agitation | 115.7 | 0.47 (94% of theoretical) | 2.4 | [1] |

| Bacillus subtilis GD5 | Fed-batch | Uncontrolled DO | 42.31 | 0.52 | 0.33 | [4] |

| Engineered Clostridium acetobutylicum | Batch | Expression of acr gene | ~1.8-2.0 (20-22 mM) | - | - | [7][8] |

| Geobacillus sp. XT15 | Batch | 60 g/L CSLP | 14.5 | - | - | [5] |

| Engineered Saccharomyces cerevisiae | Fed-batch | Optimum aeration | 96.2 | 0.28 | ~0.39 | [9] |

| Engineered Klebsiella oxytoca M1 | Fed-batch | Overexpression of budC | 142.5 | 0.42 | 1.47 | [10] |

Key Regulatory Factors Influencing the Acetoin/2,3-Butanediol Ratio

The metabolic flux towards either acetoin accumulation or its conversion to this compound is tightly regulated by environmental and cellular conditions. Understanding these regulatory factors is crucial for optimizing the production of the desired compound.

-

Oxygen Availability: Aeration is a critical parameter. High oxygen levels tend to favor the accumulation of acetoin, while microaerobic or anaerobic conditions promote the reduction of acetoin to this compound.[1][4] This is because the conversion to 2,3-BDO is a means to reoxidize NADH, which is more critical under oxygen-limiting conditions.

-

pH: The pH of the fermentation medium has a significant impact on the activity of this compound dehydrogenase (BDH). The optimal pH for the reduction of acetoin to 2,3-BDO is typically acidic to neutral (around pH 6.5), whereas the reverse reaction (oxidation of 2,3-BDO to acetoin) is favored at a more alkaline pH (around 8.5).[1]

-

NADH/NAD+ Ratio: The intracellular redox state, represented by the NADH/NAD+ ratio, is a key driver of the direction of the BDH-catalyzed reaction. A high NADH/NAD+ ratio, often resulting from rapid glycolysis under oxygen limitation, pushes the equilibrium towards this compound synthesis to regenerate NAD+.[1][4] Conversely, when the cell needs to generate NADH, for instance, during the stationary phase when the primary carbon source is depleted, it may convert 2,3-BDO back to acetoin.[4][11]

Experimental Protocols

The following sections outline generalized experimental protocols for the fermentation and analysis of acetoin and this compound. These should be adapted based on the specific microbial strain and research objectives.

General Fermentation Protocol

-

Strain Preparation:

-

Prepare a seed culture of the desired microorganism in a suitable medium (e.g., YPD for yeast, LB or a defined medium for bacteria).[12]

-

Incubate the seed culture under optimal growth conditions (e.g., 30-37°C, 140-200 rpm) for a specified period (e.g., 12-24 hours) to reach the exponential growth phase.[12]

-

-

Fermentation Medium:

-

Prepare the fermentation medium with the desired carbon source (e.g., glucose, sucrose), nitrogen source (e.g., yeast extract, peptone, ammonium sulfate), and other necessary salts and trace elements.[12]

-

Sterilize the medium by autoclaving.

-

-

Bioreactor Setup and Inoculation:

-

Aseptically transfer the fermentation medium to a sterilized bioreactor.

-

Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

-

Set and control the fermentation parameters:

-

Temperature: Maintain at the optimal temperature for the strain (e.g., 30°C).[4]

-

pH: Control the pH using automated addition of acid (e.g., HCl) and base (e.g., NaOH). A common setpoint for 2,3-BDO production is around 6.0.[4][13]

-

Aeration and Agitation: Adjust the airflow rate and agitation speed to achieve the desired dissolved oxygen (DO) level. For 2,3-BDO production, microaerobic conditions are often preferred.[4]

-

-

-

Fed-Batch Strategy (if applicable):

-

To achieve high product titers, a fed-batch strategy is often employed.

-

Prepare a concentrated sterile feed solution of the carbon source.

-

Periodically or continuously feed the solution into the bioreactor to maintain the substrate concentration within a desired range, thus avoiding substrate inhibition and the Crabtree effect.[4][12]

-

-

Sampling:

-

Aseptically collect samples from the bioreactor at regular intervals for analysis of cell density, substrate consumption, and product formation.

-

Analytical Methods for Quantification

-

Sample Preparation:

-

Centrifuge the collected fermentation broth to separate the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[14]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the most common method for the simultaneous quantification of substrates (e.g., glucose) and products (acetoin, this compound, organic acids).[15][16]

-

Column: A column suitable for separating organic acids and alcohols, such as a Bio-Rad Aminex HPX-87H column, is typically used.[15]

-

Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄), is commonly employed.[15]

-

Detector: A Refractive Index (RI) detector is generally used for detection.[15][16]

-

Quantification: Calculate the concentrations of the analytes by comparing their peak areas to those of known standards.[15]

-

-

Gas Chromatography (GC):

Conclusion

Acetoin is an indispensable intermediate in the microbial production of this compound. The reversible conversion between acetoin and 2,3-BDO, catalyzed by this compound dehydrogenase/acetoin reductase, is a critical control point in the metabolic pathway. The direction of this reaction is finely tuned by environmental factors such as oxygen availability and pH, as well as the intracellular redox state. A thorough understanding of these dynamics, coupled with robust experimental design and analytical techniques, is essential for researchers and drug development professionals seeking to harness and optimize this valuable bioproduction pathway for industrial and pharmaceutical applications. Genetic engineering of the key enzymes in this pathway and optimization of fermentation conditions have already demonstrated significant potential for achieving high titers and yields of both acetoin and this compound.

References

- 1. Current Advances in Microbial Production of Acetoin and this compound by Bacillus spp. [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thermophilic fermentation of acetoin and this compound by a novel Geobacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient bioconversion of this compound into acetoin using Gluconobacter oxydans DSM 2003 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-2,3-Butanediol Production Due to Heterologous Expression of an Acetoin Reductase in Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-2,3-butanediol production due to heterologous expression of an acetoin reductase in Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection of Acetoin and this compound in Fermentation Broth of <i>Bacillus subtilis</i> by High Performance Liquid Chromatography [spgykj.com]

- 16. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 17. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

theoretical yield of 2,3-Butanediol from different carbon sources

An In-depth Technical Guide to the Theoretical Yield of 2,3-Butanediol from Diverse Carbon Sources

Introduction

This compound (2,3-BDO) is a versatile platform chemical with extensive applications in the chemical, pharmaceutical, and agricultural industries. It serves as a precursor for the synthesis of numerous valuable products, including methyl ethyl ketone (MEK), a high-demand industrial solvent and fuel additive, and 1,3-butadiene, a key component in synthetic rubber production.[1] The microbial fermentation of renewable biomass offers a sustainable and environmentally friendly alternative to conventional petroleum-based production methods. This guide provides a comprehensive technical overview of the theoretical yields of 2,3-BDO from various carbon sources, details the underlying metabolic pathways, and presents relevant experimental protocols for its production.

Metabolic Pathways for this compound Production

The microbial synthesis of 2,3-BDO from various carbon sources converges on the central metabolite, pyruvate. The conversion of pyruvate to 2,3-BDO is a three-step enzymatic process.[1] First, two molecules of pyruvate are condensed to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase (ALS).[1] Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase (α-ALD).[1] Finally, acetoin is reduced to this compound by this compound dehydrogenase (BDH), also known as acetoin reductase (AR).[1] This final step requires NADH as a reducing equivalent, playing a crucial role in maintaining the cellular redox balance (NAD+/NADH ratio).[1][2]

Different microorganisms can produce different stereoisomers of 2,3-BDO ((2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO) depending on the stereospecificity of the BDH enzyme.[3]

The specific upstream pathways for pyruvate generation depend on the carbon source utilized. Hexose sugars like glucose and sucrose are catabolized through glycolysis, while pentose sugars such as xylose are metabolized via the pentose phosphate pathway (PPP). Glycerol enters the glycolytic pathway at the level of dihydroxyacetone phosphate.

Theoretical Yield of this compound from Various Carbon Sources

The theoretical maximum yield of 2,3-BDO is determined by the stoichiometry of the metabolic conversion from a given carbon source. It represents the maximum possible conversion under ideal conditions where all the carbon from the substrate is channeled into the final product without any loss to cell mass formation or byproduct synthesis.

| Carbon Source | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Equation | Theoretical Yield (g/g) | Reference(s) |

| Glucose | C₆H₁₂O₆ | 180.16 | 1 C₆H₁₂O₆ → 1 C₄H₁₀O₂ + 2 CO₂ + H₂O | 0.50 | [4][5][6] |

| Sucrose | C₁₂H₂₂O₁₁ | 342.30 | 1 C₁₂H₂₂O₁₁ + H₂O → 2 C₄H₁₀O₂ + 4 CO₂ + 2 H₂O | 0.526 | [6][7] |

| Xylose | C₅H₁₀O₅ | 150.13 | 6 C₅H₁₀O₅ → 5 C₄H₁₀O₂ + 10 CO₂ + 5 H₂O | 0.50 | [8] |

| Glycerol | C₃H₈O₃ | 92.09 | 1 C₃H₈O₃ + ½ O₂ → ½ C₄H₁₀O₂ + 1 CO₂ + 1½ H₂O | 0.62 | [6] |

| Lignocellulosic Biomass | Mixture | Variable | Dependent on sugar composition | Variable | [1][9] |

Note: The theoretical yield for lignocellulosic biomass is dependent on its specific composition of cellulose (glucose) and hemicellulose (mainly xylose). The overall yield can be estimated based on the weighted average of the theoretical yields from its constituent sugars.[9]

Experimental Protocols

Achieving high yields of 2,3-BDO requires careful optimization of various experimental parameters, from the selection of microbial strains to the control of fermentation conditions and product recovery.

Microorganism Selection and Culture Maintenance

A variety of microorganisms, including bacteria and yeasts, have been employed for 2,3-BDO production. Notable bacterial strains include species from the genera Klebsiella, Enterobacter, Bacillus, and Raoultella.[1][6][10] Genetically engineered Saccharomyces cerevisiae is also a promising host.[5]

-

Culture Maintenance: Strains like Enterobacter cloacae are typically maintained as glycerol stocks and sub-cultured regularly on nutrient agar plates.[11] Seed media for inoculum preparation often contain peptone, beef extract, and NaCl.[11]

Fermentation Medium and Conditions

The composition of the fermentation medium and the control of physical parameters are critical for maximizing 2,3-BDO production.

-

Carbon Source: Sugars like glucose, sucrose, or xylose are used at concentrations that can range from 20 g/L in initial batch cultures to over 200 g/L in optimized fed-batch processes.[12][13] Lignocellulosic hydrolysates from sources like corncob or sugarcane bagasse serve as low-cost alternatives.[9][12][14]

-

Nitrogen Source: Complex nitrogen sources such as corn steep liquor (CSL), yeast extract, or ammonium citrate are often used to support robust cell growth and productivity.[2][8][13]

-

pH Control: The optimal pH for 2,3-BDO production is typically around 6.0-6.5.[12] In some processes, pH is allowed to drop to a certain level to induce 2,3-BDO synthesis before being controlled.[8]

-

Temperature: Fermentation is generally carried out at temperatures between 30°C and 37°C, depending on the optimal growth temperature of the microbial strain.[2][12]

-

Aeration and Agitation: Oxygen supply is a crucial factor. Microaerobic conditions are generally favorable for 2,3-BDO production, while high oxygen levels can promote the formation of acetoin or other byproducts.[2][13] Optimal agitation and aeration rates (e.g., 500 rpm and 2.0 vvm) are determined to achieve the desired dissolved oxygen (DO) levels.[13] In some strategies, DO is left uncontrolled, dropping to 0% to favor 2,3-BDO synthesis.[2]

Fed-Batch Fermentation Strategy

To overcome substrate inhibition at high initial concentrations and to achieve high product titers, fed-batch fermentation is a widely used strategy.[7][13]

-

Feeding Strategy: A concentrated solution of the carbon source (e.g., 500 g/L sucrose) is fed into the bioreactor when the residual sugar concentration drops to a predetermined level, such as 10-20 g/L.[2] This approach allows for the production of high concentrations of 2,3-BDO, with reported titers exceeding 130 g/L.[13]

Analytical Methods

Monitoring the fermentation process requires accurate quantification of substrates, products, and byproducts.

-

Sugar Analysis: The concentration of reducing sugars is commonly estimated using the DNS (dinitrosalicylic acid) method.[11][12]

-

Product Analysis: The concentrations of 2,3-BDO, acetoin, and other organic acids are typically determined using High-Performance Liquid Chromatography (HPLC).[12]

-

Cell Growth: Bacterial growth is monitored spectrophotometrically by measuring the optical density at 620 nm (OD₆₂₀).[11][12]

Downstream Processing and Product Recovery

Separating 2,3-BDO from the fermentation broth is challenging due to its high boiling point and miscibility with water.

-

Reactive Extraction: One promising method is reactive extraction, where 2,3-BDO reacts with an aldehyde or ketone to form an insoluble product (dioxolane) that can be easily separated from the broth.[15] The reaction is then reversed to recover high-purity 2,3-BDO, and the reactant can be recycled.[15]

Conclusion

The microbial production of this compound from renewable carbon sources presents a highly promising avenue for the sustainable manufacturing of this valuable chemical. While the theoretical maximum yields provide a benchmark for process efficiency, achieving yields close to these values in practice requires a multi-faceted approach. This includes the selection and engineering of robust microbial strains, meticulous optimization of fermentation media and conditions through strategies like fed-batch cultivation, and the development of efficient downstream recovery processes. Continued research and development in these areas will be crucial for the industrial-scale realization of bio-based 2,3-BDO production.

References

- 1. mdpi.com [mdpi.com]

- 2. Biotechnological Production of Optically Pure this compound by Bacillus subtilis Based on Dissolved Oxygen Control Strategy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improved this compound Production Rate of Metabolically Engineered Saccharomyces cerevisiae by Deletion of RIM15 and Activation of Pyruvate Consumption Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 9. Techno-Economic Analysis of this compound Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High this compound production from glycerol by Raoultella terrigena CECT 4519 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. docs.nrel.gov [docs.nrel.gov]

A Historical Overview of 2,3-Butanediol Research and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction